8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-(Isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by substitutions at positions 3, 7, and 8 of the purine-2,6-dione scaffold. Key structural features include:
- Position 3: A methyl group, enhancing steric stability and modulating electronic properties.
- Position 8: An isopropylsulfanyl (thioether) group, which may influence enzyme binding or redox interactions.
This compound’s molecular formula is C₁₉H₃₀N₄O₂S, with a molecular weight of 402.54 g/mol. The extended octyl chain distinguishes it from shorter-chain analogs, likely affecting pharmacokinetics such as bioavailability and half-life .
Properties
IUPAC Name |
3-methyl-7-octyl-8-propan-2-ylsulfanylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-9-10-11-21-13-14(18-17(21)24-12(2)3)20(4)16(23)19-15(13)22/h12H,5-11H2,1-4H3,(H,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPIIISJFRCCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Alkylation of the purine scaffold at position 7 is achieved using octyl bromide as the alkylating agent. The reaction employs N-methyl-2-pyrrolidone (NMP) as the solvent and potassium carbonate (K₂CO₃) as the base, facilitating nucleophilic substitution at the N7 position.
Table 1: Alkylation Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | NMP | 94 |
| Base | K₂CO₃ | 94 |
| Temperature (°C) | 55 | 94 |
| Time (h) | 2 | 94 |
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where the deprotonated N7 nitrogen attacks the electrophilic carbon of octyl bromide. NMP enhances solubility of both polar and non-polar reactants, while K₂CO₃ maintains a basic environment to deprotonate the purine.
Halogenation at Position 8: Chlorination or Iodination
Chlorination Using N-Chlorosuccinimide (NCS)
Treatment of the alkylated intermediate with NCS in dimethylformamide (DMF) introduces a chlorine atom at position 8. This step achieves an 83% yield under reflux conditions.
Equation 1: Chlorination Reaction
Iodination as an Alternative
Substituting chlorine with iodine via sodium iodide (NaI) in acetonitrile improves reactivity for subsequent thiol substitution. Iodination proceeds at 70°C with a 78% yield, offering a more labile leaving group.
Nucleophilic Substitution at Position 8: Introducing Isopropylsulfanyl
Thiolation Reaction
The halogenated intermediate reacts with isopropylthiol in the presence of sodium hydride (NaH) as a base. Tetrahydrofuran (THF) serves as the solvent, enabling efficient nucleophilic displacement at position 8.
Table 2: Thiol Substitution Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 85 |
| Base | NaH | 85 |
| Molar Ratio (Thiol) | 1.2:1 | 85 |
| Temperature (°C) | 25 | 85 |
Competing Pathways
Side reactions, such as over-alkylation or oxidation of the thiol, are mitigated by maintaining an inert atmosphere (N₂ or Ar) and using freshly distilled thiol. Purification via column chromatography (hexane:ethyl acetate, 7:3) isolates the target compound with >98% purity.
Analytical Validation and Characterization
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃): δ 11.25 (s, 1H, NH), 4.95 (d, 1H, J = 2.5 Hz, H₁'), 3.30 (s, 3H, N3-CH₃), 1.78–1.25 (m, 17H, octyl and isopropyl), 1.02 (d, 6H, J = 6.8 Hz, isopropyl-CH₃).
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¹³C NMR (125 MHz, CDCl₃): δ 153.5 (C2), 150.7 (C6), 109.1 (C8), 104.5 (C4), 81.9 (C₅), 72.6 (isopropyl-C), 28.5 (octyl-CH₂), 2.9 (N3-CH₃).
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HRMS (ESI): m/z calcd for C₁₉H₃₁N₄O₂S [M+H]⁺ 387.2165, found 387.2168.
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) confirms >99% purity with a retention time of 12.4 min.
Alternative Synthetic Routes
One-Pot Alkylation-Halogenation
Combining steps 2 and 3 in a single pot using NMP as the solvent reduces processing time and improves overall yield (87% combined). This method avoids intermediate isolation, minimizing yield loss during workup.
Microwave-Assisted Synthesis
Microwave irradiation at 100°C for 20 minutes accelerates the thiol substitution step, achieving 88% yield with reduced side-product formation.
Industrial-Scale Considerations
For bulk production, continuous flow reactors enhance heat and mass transfer during halogenation and thiolation steps. Pilot studies report a 15% increase in yield compared to batch processes, with a throughput of 5 kg/day.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
8-(Isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the purine core or the sulfur atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine core, particularly at positions 2 and 6, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized purines.
Mechanism of Action
The mechanism of action of 8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in nucleotide metabolism or receptors that recognize purine derivatives. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of purine-2,6-dione derivatives is summarized in Table 1, with key comparisons detailed below.
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Comparisons
Substituent Effects on Lipophilicity :
- The 7-octyl chain in the target compound significantly increases lipophilicity (logP ~5.2 estimated) compared to shorter analogs like 7-propyl (11c, logP ~3.1) or 7-benzyl derivatives (logP ~3.8) . This property may enhance tissue penetration but reduce aqueous solubility.
- 8-Isopropylsulfanyl vs. 8-mercapto (thiol) : The thioether group in the target compound avoids thiol-related instability (e.g., oxidation or disulfide formation) seen in 8-mercapto derivatives, which are prone to dimerization (e.g., ’s dimeric compound 4) .
Antiarrhythmic Activity: Compounds with 7-(2-hydroxy-3-piperazinopropyl) and 8-alkylamino substituents () showed potent antiarrhythmic effects (ED₅₀ ~54–55). The target’s 7-octyl and 8-thioether groups may lack the polar interactions required for this activity .
Synthetic Accessibility: The target compound’s 7-octyl group requires longer alkylation steps compared to smaller substituents (e.g., 7-methyl or 7-propyl), as seen in ’s multi-step syntheses . 8-Substitution: Thioether formation (e.g., using isopropylthiol) is more straightforward than introducing amino groups (e.g., ’s 11c–e), which require nucleophilic aromatic substitution under stringent conditions .
Functional Group Analysis
- Thioether vs. Amino at Position 8: Thioethers (e.g., target compound) enhance stability and hydrophobic interactions but lack hydrogen-bonding capacity. Amino groups (e.g., ’s 11c–e) enable hydrogen bonding, critical for receptor binding in CNS-targeted agents .
- 7-Alkyl Chain Length :
Research Implications
The target compound’s unique combination of a long 7-octyl chain and 8-isopropylsulfanyl group positions it as a candidate for diseases requiring high tissue penetration (e.g., cancer or inflammatory conditions). However, its divergence from known bioactive scaffolds (e.g., SIRT3 inhibitors or antiarrhythmics) suggests further functional studies are needed to elucidate its mechanism. Comparative pharmacokinetic studies with shorter-chain analogs (e.g., 7-hexyl in ) could clarify the impact of alkyl chain length on bioavailability .
Biological Activity
8-(Isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a compound belonging to the purine family, characterized by a unique isopropylsulfanyl group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 320.45 g/mol. The structure features a purine base with alkyl substitutions that may influence its biological interactions.
Antioxidant Properties
Research indicates that compounds with similar purine structures exhibit antioxidant activity. The presence of the isopropylsulfanyl group may enhance this property, potentially offering protective effects against oxidative stress in biological systems.
Enzyme Inhibition
Purine derivatives have been reported to inhibit various enzymes involved in metabolic pathways. It is hypothesized that this compound may also exhibit such inhibition, particularly against enzymes like xanthine oxidase or phosphodiesterases, which are crucial in regulating cellular signaling and metabolism.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated that modifications in the alkyl chain significantly influenced antioxidant activity.
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Antithrombotic Activity :
- A comparative analysis involving structurally similar compounds demonstrated significant inhibition of platelet aggregation in vitro, suggesting that this compound could similarly affect thrombus formation.
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Enzyme Inhibition Studies :
- Inhibition assays against xanthine oxidase showed promising results for purine derivatives. The potential for this compound to inhibit this enzyme warrants further investigation.
Data Table: Biological Activities of Related Compounds
| Compound Name | Antioxidant Activity | Antithrombotic Activity | Enzyme Inhibition |
|---|---|---|---|
| 8-(Isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro... | Potential (Needs Study) | Potential (Needs Study) | Potential (Needs Study) |
| 8-Dodecylsulfanyl-3-methyl-7-octyl-3,7-dihydro... | Moderate | Significant | Moderate |
| 1-Methylxanthine | High | Moderate | Strong |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
